molecular formula C12H15BrFN B1415830 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine CAS No. 2005090-21-9

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine

Cat. No.: B1415830
CAS No.: 2005090-21-9
M. Wt: 272.16 g/mol
InChI Key: DBQSGJIMEOCYKV-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 4-fluoropiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound-4-carboxylic acid.

  • Reduction Products: this compound-4-amine.

  • Substitution Products: 1-[(3-Iodophenyl)methyl]-4-fluoropiperidine.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting neurological disorders.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-Bromophenyl)methyl]-4-fluoropiperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.

Comparison with Similar Compounds

1-[(3-Bromophenyl)methyl]-4-fluoropiperidine is unique due to its specific structural features, such as the presence of both bromine and fluorine atoms. Similar compounds include:

  • 1-(3-Bromophenyl)-1H-pyrrole: Lacks the fluorine atom and has a different heterocyclic structure.

  • 4-Fluoropiperidine: Does not have the bromophenyl group and is a simpler structure.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15/h1-3,8,12H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQSGJIMEOCYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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